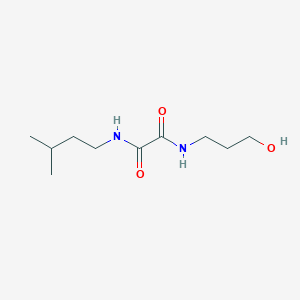

N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide

Descripción general

Descripción

N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide is a chemical compound with potential applications in various fields due to its unique molecular structure and properties. It belongs to a class of compounds known for their complex synthesis and diverse chemical and physical characteristics.

Synthesis Analysis

The synthesis of compounds similar to N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide often involves multi-step processes. For example, the synthesis of N-hydroxy-N'-phenyloctanediamide, a related compound, was developed from the methyl ester of suberanilic acid, indicating a complex synthetic pathway that can be adapted for related compounds (Stowell, Huot, & Van Voast, 1995).

Molecular Structure Analysis

The molecular structure of compounds in this category often features stereochemical complexity. For instance, the stereochemistry of methyl 3-hydroxy-2-methylbutyrate, a structurally related molecule, has been elucidated, showcasing the importance of understanding the stereochemistry in these compounds (Tai & Imaida, 1978).

Chemical Reactions and Properties

The chemical reactions of such compounds can involve rearrangements and transformations. A study on N-benzyl-2-cyano-2-(hydroxyimino)acetamide revealed interesting chemical behavior, which could be similar to the reactions N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide might undergo (Darling & Chen, 1978).

Physical Properties Analysis

The physical properties such as melting points, boiling points, solubility, and crystalline nature can be gleaned from studies on similar compounds. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into the physical characteristics that might be expected from N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide (Zhong-cheng & Wan-yin, 2002).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and compatibility with other compounds can be understood by examining the behavior of structurally or functionally related compounds. The study on the amino-alcohol ligand N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine provides a reference for understanding the chemical properties of N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide (de Sousa et al., 2010).

Aplicaciones Científicas De Investigación

Antibacterial and Anticancer Properties of Modified Polymers

Research has shown that poly(3-hydroxybutyrate) (PHB) can be chemically modified to enhance its biomedical applications, such as developing materials with antibacterial and anticancer properties. Through transesterification and grafting with amino compounds, including ethanediamine and other derivatives, functionalized PHB polymers have been synthesized. These modified polymers exhibit potent antibacterial activity against various pathogens and demonstrate promising anticancer effects against in vivo models, highlighting their potential in medical and pharmaceutical applications (Abdelwahab et al., 2019).

Surface-active Properties of Zwitterionic Surfactants

The synthesis and study of sulfobetaine-type zwitterionic gemini surfactants, derived from ethanediamine and other compounds, have shown significant advancements in understanding their physicochemical properties. These surfactants exhibit unique behaviors in solution, such as micelle formation and dynamic surface tension, which are critical for applications in detergents, emulsifiers, and in enhancing the efficiency of various industrial processes (Yoshimura et al., 2006).

Kinetics and Mechanism of Polymer Modification

The methanolysis of PHB in the presence of acidic functionalized ionic liquids, including compounds related to ethanediamine, has been extensively studied. This research provides valuable insights into the kinetics and mechanisms underlying the depolymerization process, offering potential routes for recycling and modifying biodegradable polymers for new applications. The efficiency of these processes and the ability to control the yield of specific monomers open avenues for sustainable polymer science (Song et al., 2016).

Electrochemiluminescence (ECL) Activity of Tertiary Amines

Studies on the ECL activity of tertiary amines with various hydroxyl and amino groups have identified compounds such as N-butyldiethanolamine as highly effective coreactants. This research is pivotal for developing sensitive analytical methods and devices, including biosensors and diagnostic tools. The findings suggest that the structure and functional groups of amines significantly influence their ECL behavior, providing a foundation for the design of new ECL reagents and assays (Han et al., 2010).

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)-N'-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-8(2)4-6-12-10(15)9(14)11-5-3-7-13/h8,13H,3-7H2,1-2H3,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIIRLGETBCEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

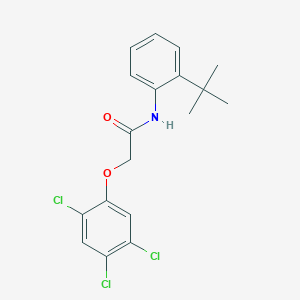

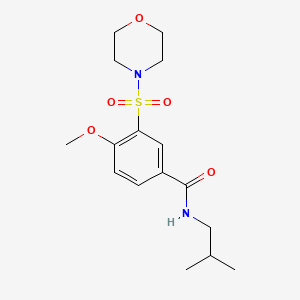

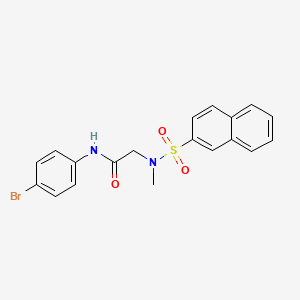

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)

![3-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4577978.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)

![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4577996.png)

![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4577998.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)

![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)

![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)